

# Spectroscopic Data of 6-Hydroxy-5-methoxy-1-indanone: A Technical Guide

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## Compound of Interest

Compound Name: 6-Hydroxy-5-methoxy-1-indanone

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## Introduction

**6-Hydroxy-5-methoxy-1-indanone** is a chemical compound of interest in medicinal chemistry and drug development. A comprehensive understanding of its spectroscopic characteristics is fundamental for its synthesis, identification, and the development of new therapeutic agents. This technical guide provides a summary of available spectroscopic data and standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this class of compounds. Due to the limited availability of a complete, published dataset for **6-Hydroxy-5-methoxy-1-indanone**, this guide presents data for closely related indanone analogs to serve as a reference for researchers.

## Data Presentation

The following tables summarize the spectroscopic data for key indanone derivatives, providing a comparative framework for the characterization of **6-Hydroxy-5-methoxy-1-indanone**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of Indanone Analogs in  $\text{CDCl}_3$

Compound	H-2 (ppm)	H-3 (ppm)	Aromatic Protons (ppm)	Other Protons (ppm)
1-Indanone	~2.7 (t)	~3.1 (t)	7.3-7.7 (m)	-
5-Methoxy-1-indanone	2.68 (t)	3.10 (t)	6.88 (dd), 6.92 (d), 7.68 (d)	3.86 (s, -OCH <sub>3</sub> )
5,6-Dimethoxy-1-indanone	2.65 (t)	3.07 (t)	6.90 (s), 7.15 (s)	3.92 (s, -OCH <sub>3</sub> ), 3.94 (s, -OCH <sub>3</sub> )

Table 2: <sup>13</sup>C NMR Spectroscopic Data of Indanone Analogs in CDCl<sub>3</sub>

Compound	C=O (ppm)	CH <sub>2</sub> (C2) (ppm)	CH <sub>2</sub> (C3) (ppm)	Aromatic Carbons (ppm)	Other Carbons (ppm)
1-Indanone	~207.0	~25.9	~36.4	~123.8, 126.8, 127.4, 134.8, 136.9, 154.9	-
5-Methoxy-1-indanone	205.8	25.5	36.6	109.4, 115.3, 125.0, 128.4, 148.1, 165.1	55.6 (-OCH <sub>3</sub> )
5,6-Dimethoxy-1-indanone	205.5	25.6	36.7	104.9, 107.6, 126.2, 149.2, 150.1, 155.3	56.1 (-OCH <sub>3</sub> ), 56.2 (-OCH <sub>3</sub> )

Table 3: Key IR Absorption Frequencies (cm<sup>-1</sup>) of Indanone Analogs

Compound	C=O Stretch	Aromatic C=C Stretch	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)	O-H Stretch
1-Indanone	~1700	~1600, ~1460	~3070	~2960, ~2850	-
5-Methoxy-1-indanone	~1695	~1605, ~1490	~3060	~2950, ~2840	-
For 6-Hydroxy-5-methoxy-1-indanone (Predicted)	~1690-1700	~1600, ~1480	~3050-3100	~2950, ~2850	~3200-3600 (broad)

Table 4: Mass Spectrometry Data (m/z of Key Fragments) of Indanone Analogs

Compound	Molecular Ion (M <sup>+</sup> )	[M-CO] <sup>+</sup>	Other Key Fragments
1-Indanone	132	104	91, 77
5-Methoxy-1-indanone	162	134	133, 105, 77
5,6-Dimethoxy-1-indanone	192	164	177, 149
6-Hydroxy-5-methoxy-1-indanone (Predicted)	178	150	135, 122, 107

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures for the analysis of organic compounds.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the indanone sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[1]

- $^1\text{H}$  NMR Spectroscopy:
  - Instrument: A 400 MHz or higher field NMR spectrometer is typically used.
  - Parameters: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Instrument: A 100 MHz or higher field NMR spectrometer is used.
  - Parameters: A proton-decoupled carbon experiment is run to obtain singlets for each unique carbon atom.

## Infrared (IR) Spectroscopy

- Sample Preparation (Solid Samples):
  - KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with about 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent disk using a hydraulic press.[1]
  - Attenuated Total Reflectance (ATR): A small quantity of the solid sample is placed directly on the ATR crystal.[1]
- Instrumentation:
  - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.[1]
  - Spectral Range: The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ . [1]

## Mass Spectrometry (MS)

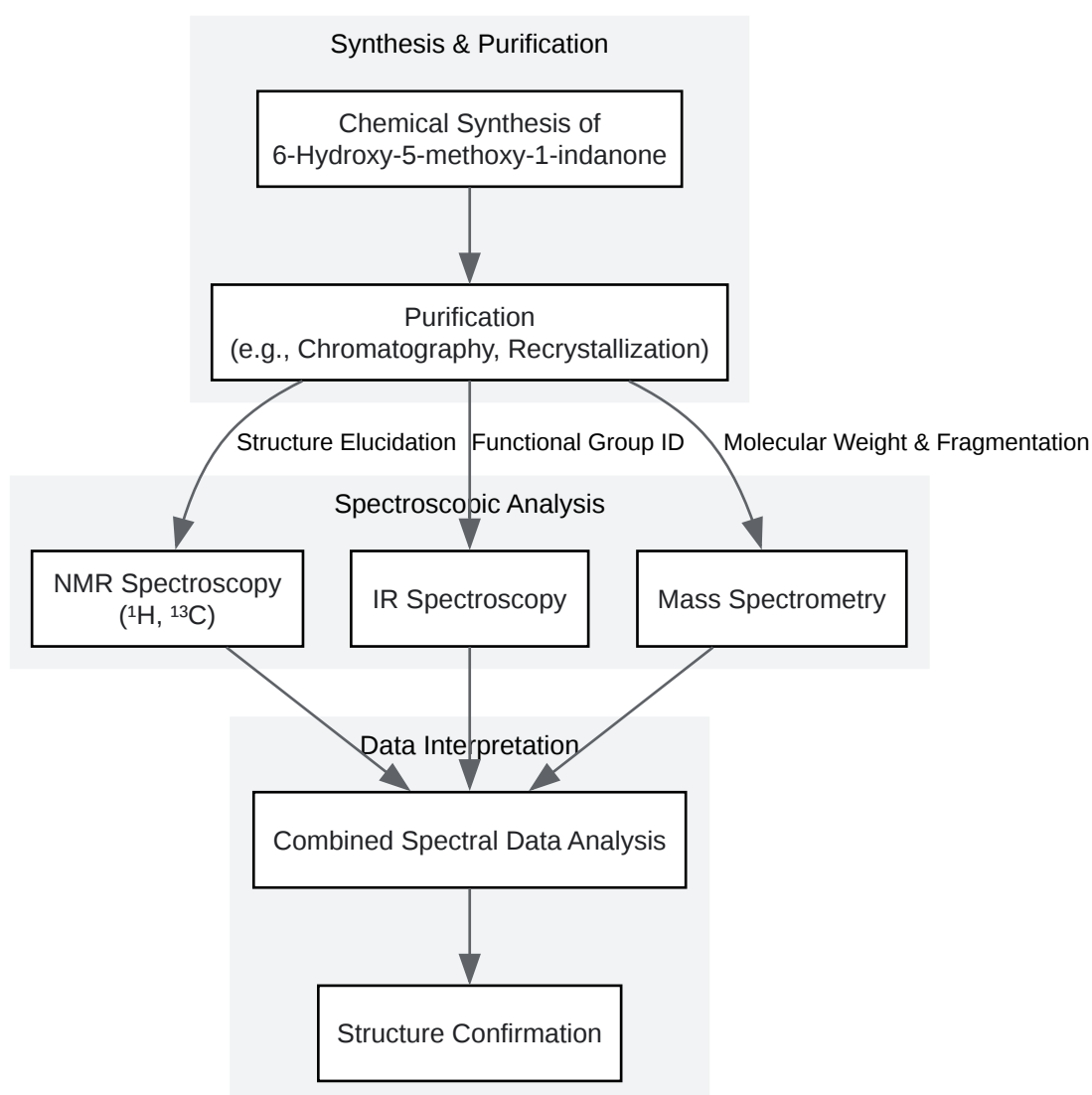
- Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- Ionization: Electron Ionization (EI) is a common method for volatile compounds like indanones. Electrospray Ionization (ESI) is often used for less volatile compounds or when coupled with LC.
- Analysis: The mass-to-charge ratio ( $m/z$ ) of the molecular ion and its fragments are determined.

## Visualizations

### Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized indanone compound.

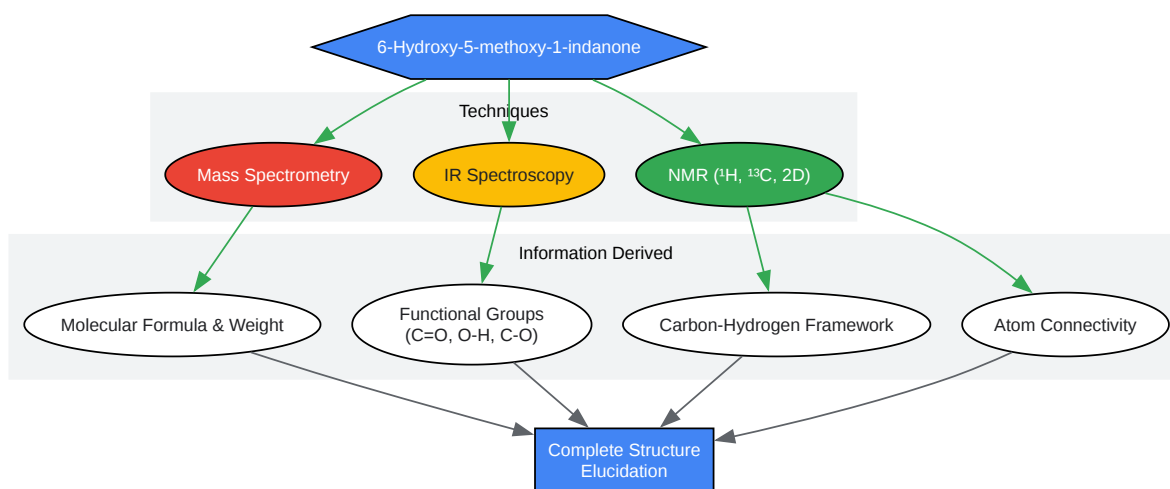


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Caption: Workflow for the synthesis and spectroscopic characterization of indanones.

## Logical Relationship of Spectroscopic Techniques

This diagram shows the logical relationship between the different spectroscopic techniques and the information they provide for structural elucidation.



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Caption: Interrelation of spectroscopic techniques for structural elucidation.

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## References

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